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molecular formula C12H16O2 B8621613 2-(5,6,7,8-Tetrahydro-1-naphthoxy)ethanol

2-(5,6,7,8-Tetrahydro-1-naphthoxy)ethanol

Cat. No. B8621613
M. Wt: 192.25 g/mol
InChI Key: FQILTPIUYQZGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05093353

Procedure details

A solution of 700 mg (2.54 mmol) of the title product of Example 58 in a mixture of 9 ml of acetic acid, 3 ml of tetrahydrofuran, and 3 ml of water was stirred at 85°-90° C. After 3.5 hours, 4 drops of concentrated sulfuric acid were added and stirring continued for an additional one-half hour. The mixture was permitted to cool, and 4 g of sodium carbonate monohydrate was added. The resulting mixture was partitioned between diethyl ether and water. The organic layer was washed repeatedly with saturated aqueous sodium bicarbonate, with water, and then with brine. The solution was dried over magnesium sulfate, the drying agent was removed by filtration, and the solvent was removed under reduced pressure. Chromatography of the residue on silica gel, using 15% ethyl acetate/toluene as eluent, gave 216 mg of the title compound.
Name
title product
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH2:12][CH2:13][O:14]C2CCCCO2)[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.O1CCCC1.O.O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.S(=O)(=O)(O)O>[C:1]1([O:11][CH2:12][CH2:13][OH:14])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:3.4.5.6|

Inputs

Step One
Name
title product
Quantity
700 mg
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)OCCOC1OCCCC1
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
sodium carbonate monohydrate
Quantity
4 g
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 85°-90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional one-half hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between diethyl ether and water
WASH
Type
WASH
Details
The organic layer was washed repeatedly with saturated aqueous sodium bicarbonate, with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(=CC=CC=2CCCCC12)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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